1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the introduction of fluorine atoms into the pyrazole ring. One common method is the reaction of a pyrazole derivative with a fluorinated alkyl halide under basic conditions. For example, the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, as fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agriculture: The compound may be explored for use in agrochemicals to improve crop protection and yield.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the presence of fluorine atoms and exhibit similar reactivity and stability.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also contain a pyrazole ring and have been studied for their biological activities.
Uniqueness
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. The presence of the difluoropropyl group enhances its potential for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-5(6(12)13)2-3-10-11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
RESMGIDLAPDURO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=CC=N1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.